molecular formula C17H11F2NO3S B2636787 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1797268-91-7

2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2636787
CAS No.: 1797268-91-7
M. Wt: 347.34
InChI Key: ZFYQBJROVLSJJF-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a synthetic small molecule characterized by a benzamide core structure that is disubstituted with fluorine atoms at the 2 and 6 positions. This compound features a complex architecture that incorporates both furan and thiophene heterocyclic systems, linked by a carbonyl group, suggesting significant potential as a key intermediate or scaffold in medicinal chemistry and drug discovery research . While specific biological data for this exact molecule is not available in the searched literature, its structural components are highly relevant in modern chemical biology. The 2,6-difluorobenzamide motif is a privileged structure in pharmaceutical development. Furthermore, furan-2-carboxamide derivatives have recently been identified as promising scaffolds in several research areas. For instance, structurally related furan-2-carboxamide compounds have been developed as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), a key enzyme in the viral life cycle . In separate research, diversity-oriented libraries of furan-2-carboxamides have demonstrated significant antibiofilm activity against Pseudomonas aeruginosa , potentially functioning as anti-quorum sensing agents by targeting the LasR receptor . This indicates that the furan-carboxamide-thiophene framework is a valuable chemotype for probing biological systems and developing new therapeutic strategies. The presence of multiple hydrogen bond acceptors and donors, along with its aromatic rings, makes this compound a versatile building block for constructing more complex molecules or for use in high-throughput screening campaigns. Researchers can leverage this chemical for developing novel protease inhibitors, investigating bacterial virulence mechanisms, or as a synthetic intermediate in organic synthesis. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,6-difluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO3S/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYQBJROVLSJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the carbonyl group would produce a hydroxyl derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, while the carbonyl group can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional features of 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide with related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Target/Activity Key Findings
This compound Benzamide Thiophen-2-ylmethyl + furan-2-carbonyl ~387.3 (estimated) Hypothesized: Calcium signaling, enzyme inhibition Structural uniqueness may enhance binding to hydrophobic enzyme pockets.
RO2959 (2,6-difluoro-N-[5-(4-methyl-1-(thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl)pyrazin-2-yl]benzamide) Benzamide Pyrazin-2-yl + thiazole + dihydropyridine 411.38 SOCE (CRAC channel) inhibition Blocks IP3-dependent calcium entry, reducing T-cell cytokine production .
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide Benzamide + thiadiazole 1,3,4-Thiadiazol-2-yl + 2,4-dichlorophenyl 444.2 Antimicrobial/antifungal Crystal structure resolved (R factor = 0.044), suggesting rigid binding motifs .
4-((5-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)pentanamido)methyl)benzamide Benzamide + isoindolinone Thiophen-2-yl + dioxopiperidin 611.26 (HRMS) HDAC inhibition (anticancer) Demonstrated nanomolar HDAC6 inhibition, highlighting linker flexibility .

Key Structural Observations :

  • Fluorination : The 2,6-difluorophenyl group is conserved across analogs, enhancing metabolic stability and membrane permeability .
  • Heterocyclic Diversity : Substitution with thiophene, furan, or thiazole modulates electronic properties and steric bulk. For example, RO2959’s thiazole-pyrazine system enhances CRAC channel affinity, while the furan-thiophene hybrid in the target compound may favor π-π stacking in hydrophobic pockets.

Biological Activity

2,6-Difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound incorporates a difluorobenzamide moiety and a furan-thiophene hybrid structure, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14F2N2O3SC_{16}H_{14}F_2N_2O_3S, with a molecular weight of 366.36 g/mol. The compound features:

  • Difluorobenzamide : Enhances lipophilicity and may influence receptor binding.
  • Furan and Thiophene Rings : Known for their biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds similar to this compound. These include:

Anticancer Activity

Research indicates that compounds containing furan and thiophene derivatives exhibit significant anticancer properties. For example:

  • Mechanism : These compounds often act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
  • Case Study : A related compound demonstrated potent inhibition of HDACs with selectivity for class IIa HDACs, showing potential for cancer therapeutics .

Antiviral Properties

Compounds with similar heterocyclic structures have been investigated for antiviral activity:

  • Mechanism : They may inhibit viral replication by targeting specific viral enzymes or host cell pathways.
  • Research Findings : Certain derivatives showed efficacy against hepatitis C virus (HCV) NS5B polymerase with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The presence of the furan moiety is linked to anti-inflammatory properties:

  • Mechanism : These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Evidence : Studies indicate that furan-containing compounds can reduce inflammation in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorine Substitution : The introduction of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.
  • Functional Group Variation : Modifications in the thiophene and furan rings can significantly alter the biological profile, affecting potency and selectivity against various targets .

Potential Applications

Given its promising biological activities, this compound could have several applications:

  • Cancer Therapy : As an HDAC inhibitor or as part of combination therapies.
  • Antiviral Drug Development : Targeting viral polymerases or other critical enzymes.
  • Anti-inflammatory Agents : For treating chronic inflammatory diseases.

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